beta-Alanine, N-(3-phenoxybenzoyl)-
Overview
Description
Beta-Alanine, N-(3-phenoxybenzoyl)-: is an organic compound with the chemical formula C16H15NO4 . It is a white solid that is stable at room temperature and has good solubility properties . This compound is commonly used as an intermediate in the pharmaceutical industry for the synthesis of various drugs and other organic compounds .
Preparation Methods
The preparation of Beta-Alanine, N-(3-phenoxybenzoyl)- typically involves organic synthesis techniques. The specific synthetic routes and reaction conditions can be designed and optimized based on the research requirements . Industrial production methods often involve the use of advanced organic synthesis technologies to ensure high yield and purity .
Chemical Reactions Analysis
Beta-Alanine, N-(3-phenoxybenzoyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Beta-Alanine, N-(3-phenoxybenzoyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting inflammation and other conditions
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Beta-Alanine, N-(3-phenoxybenzoyl)- involves its interaction with specific molecular targets and pathways. For example, it may act on inflammation-related pathways and proteins, thereby exerting anti-inflammatory effects . The compound may also interact with enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Beta-Alanine, N-(3-phenoxybenzoyl)- can be compared with other similar compounds, such as:
Beta-Alanine: A naturally occurring beta amino acid with the chemical formula C3H7NO2.
N-(3-phenoxybenzoyl)-glycine: Another compound with a similar structure but different functional groups, leading to different chemical properties and applications.
Properties
IUPAC Name |
3-[(3-phenoxybenzoyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)9-10-17-16(20)12-5-4-8-14(11-12)21-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMHSMSFWDBLCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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